Cas no 1242268-30-9 (6-bromo-2-methylpyrazolo1,5-apyrimidine-3-carbonitrile)
6-bromo-2-methylpyrazolo1,5-apyrimidine-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 6-bromo-2-methylpyrazolo1,5-apyrimidine-3-carbonitrile
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- MDL: MFCD16890140
- Inchi: 1S/C8H5BrN4/c1-5-7(2-10)8-11-3-6(9)4-13(8)12-5/h3-4H,1H3
- InChI Key: GQYKYYUHNQGMLE-UHFFFAOYSA-N
- SMILES: C12=C(C#N)C(C)=NN1C=C(Br)C=N2
6-bromo-2-methylpyrazolo1,5-apyrimidine-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 056470-500mg |
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, >95% |
1242268-30-9 | >95% | 500mg |
$244.00 | 2021-06-26 | |
| Matrix Scientific | 056470-1g |
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, >95% |
1242268-30-9 | >95% | 1g |
$304.00 | 2021-06-26 | |
| Chemenu | CM287067-5g |
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
1242268-30-9 | 97% | 5g |
$533 | 2021-08-18 | |
| Chemenu | CM287067-1g |
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
1242268-30-9 | 97% | 1g |
$209 | 2023-02-18 | |
| Chemenu | CM287067-5g |
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
1242268-30-9 | 97% | 5g |
$564 | 2023-02-18 | |
| Key Organics Ltd | HE-0711-1MG |
6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
1242268-30-9 | >95% | 1mg |
£37.00 | 2025-02-08 | |
| Key Organics Ltd | HE-0711-5MG |
6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
1242268-30-9 | >95% | 5mg |
£46.00 | 2025-02-08 | |
| Key Organics Ltd | HE-0711-10MG |
6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
1242268-30-9 | >95% | 10mg |
£63.00 | 2025-02-08 | |
| Key Organics Ltd | HE-0711-0.5G |
6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
1242268-30-9 | >95% | 0.5g |
£105.00 | 2025-02-08 | |
| Key Organics Ltd | HE-0711-1G |
6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
1242268-30-9 | >95% | 1g |
£165.00 | 2025-02-08 |
6-bromo-2-methylpyrazolo1,5-apyrimidine-3-carbonitrile Suppliers
6-bromo-2-methylpyrazolo1,5-apyrimidine-3-carbonitrile Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 6-bromo-2-methylpyrazolo1,5-apyrimidine-3-carbonitrile
Comprehensive Overview of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS No. 1242268-30-9)
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS No. 1242268-30-9) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and versatile applications. This pyrazolo[1,5-a]pyrimidine derivative is characterized by a bromine substituent at the 6-position and a cyano group at the 3-position, making it a valuable intermediate in the synthesis of bioactive molecules. Its molecular formula, C8H5BrN4, and molecular weight of 237.06 g/mol reflect its compact yet functionalized structure.
The compound's 6-bromo-2-methyl substitution pattern is particularly noteworthy, as it enhances reactivity in cross-coupling reactions, a topic frequently searched by chemists exploring Suzuki-Miyaura or Buchwald-Hartwig reactions. Recent trends in AI-driven drug discovery have also highlighted the importance of such scaffolds in designing kinase inhibitors, aligning with the growing interest in targeted cancer therapies. Researchers often query "role of pyrazolo[1,5-a]pyrimidines in medicinal chemistry," underscoring the relevance of this compound class.
From a synthetic perspective, 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile serves as a pivotal building block for fused heterocycles, a hot topic in green chemistry forums. Its carbonitrile group offers opportunities for further functionalization, such as cyclization to form triazoles or tetrazoles—key motifs in click chemistry applications. This aligns with frequent search queries like "nitrile-containing heterocycles in drug design."
Analytical data for CAS No. 1242268-30-9 typically includes HPLC purity >98% and characteristic NMR peaks (e.g., 1H NMR: δ 2.7 ppm for the methyl group). Such specifications are critical for users investigating "quality control of pharmaceutical intermediates," a common concern in GMP-related searches. The compound's stability under inert atmospheres and compatibility with microwave-assisted synthesis further enhances its utility in high-throughput screening.
In material science, derivatives of this compound have shown promise in organic electronics, particularly in OLED development—a trending topic in sustainable energy discussions. The bromine atom facilitates palladium-catalyzed polymerization, addressing search trends like "π-conjugated polymers for flexible displays." This dual applicability in life sciences and advanced materials makes CAS No. 1242268-30-9 a cross-disciplinary asset.
Environmental considerations are increasingly prominent in chemical searches. While 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile isn't classified as hazardous, proper handling of brominated compounds remains a frequent query in laboratory safety forums. Its biodegradability profile and potential eco-friendly synthetic routes (e.g., catalytic bromination) align with the green chemistry principles dominating academic discourse.
The commercial availability of this compound through specialty chemical suppliers has expanded due to demand from contract research organizations (CROs). Search analytics reveal growing interest in "bulk pyrazolo[1,5-a]pyrimidine suppliers" and "custom heterocyclic synthesis," reflecting its industrial relevance. Storage recommendations (typically 2-8°C under argon) are another practical aspect frequently searched by procurement specialists.
Patent landscapes show increasing claims incorporating this scaffold, particularly in JAK/STAT and CDK inhibitors—topics trending in preclinical research circles. Its structure-activity relationship (SAR) potential makes it a frequent subject in queries like "optimizing pyrimidine-based pharmacophores." Computational studies leveraging molecular docking tools often reference this core structure.
In conclusion, 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS No. 1242268-30-9) represents a multifaceted compound bridging medicinal chemistry, materials science, and catalysis. Its alignment with current research priorities—from fragment-based drug discovery to organic semiconductors—ensures sustained scientific interest, as reflected in evolving search trends and publication metrics.
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